1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene
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Overview
Description
“1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene” is a chemical compound with the CAS Number: 1369792-76-6 . It has a molecular weight of 199.18 . The IUPAC name for this compound is 1-fluoro-4-isopropoxy-2-nitrobenzene .
Molecular Structure Analysis
The molecular structure of “1-Fluoro-2-nitro-4-(propan-2-yloxy)benzene” consists of a benzene ring substituted with a fluoro group, a nitro group, and a propan-2-yloxy group . The exact spatial arrangement of these groups would depend on the specific synthesis method used and the reaction conditions.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . . More specific physical and chemical properties like boiling point, melting point, and solubility would depend on the specific conditions and may not be readily available.Scientific Research Applications
Organic Synthesis
A significant application of fluorinated nitrobenzene derivatives is in organic synthesis, where they serve as intermediates for the preparation of more complex molecules. For instance, such compounds can undergo nucleophilic aromatic substitution reactions to afford novel (pentafluorosulfanyl)benzenes with varied substitution patterns, useful in synthesizing materials with unique properties (Javier Ajenjo et al., 2016). Moreover, these derivatives can participate in the synthesis of a wide range of antimicrobial agents by forming (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, highlighting their utility in developing new therapeutics (K. Liaras et al., 2011).
Materials Science
In materials science, fluorinated nitrobenzene derivatives are used to synthesize novel materials with potential electronic and optical applications. For example, the synthesis and characterization of novel fluorine-containing polyetherimide show how such compounds can contribute to the development of materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability (K. Xie et al., 2001). These materials could find applications in advanced electronics and coatings.
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken while handling this compound.
properties
IUPAC Name |
1-fluoro-2-nitro-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMXFVHIPQZUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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